[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a benzoyl group, a bromine atom, and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Benzoylation: The attachment of a benzoyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-bromo-2-(trifluoromethoxy)benzoyl]-4-(2-chlorobenzyl)piperazine
- 1-[5-chloro-2-(difluoromethoxy)benzoyl]-4-(2-chlorobenzyl)piperazine
- 1-[5-bromo-2-(difluoromethoxy)benzoyl]-4-(2-fluorobenzyl)piperazine
Uniqueness
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoromethoxy groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClF2N2O2/c20-14-5-6-17(27-19(22)23)15(11-14)18(26)25-9-7-24(8-10-25)12-13-3-1-2-4-16(13)21/h1-6,11,19H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHURHTBGWZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=C(C=CC(=C3)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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